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molecular formula C11H10FNO3S B1197681 Flosequinoxan CAS No. 76568-68-8

Flosequinoxan

Cat. No. B1197681
M. Wt: 255.27 g/mol
InChI Key: ZUMVHPMHCIKNFT-UHFFFAOYSA-N
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Patent
US05011931

Procedure details

A solution of 5'-fluoro-N-methyl-2'-methylsulphonylacetylformanilide (0.85 g), prepared in a similar manner to that described in Example 11, in pyridine (85 ml) was stirred at ambient temperature for 3 days. The mixture was added to hexane (180 ml) and the solid collected by filtration was dried at 50° in vacuo to give 7-fluoro-1-methyl-3-methylsulphonyl-4-quinolone, m.p.234°-235° (0.49 g).
Name
5'-fluoro-N-methyl-2'-methylsulphonylacetylformanilide
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step Two
Quantity
85 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:12](=[O:18])[CH2:13][S:14]([CH3:17])(=[O:16])=[O:15])=[C:6]([CH:11]=1)[N:7]([CH3:10])[CH:8]=O.CCCCCC>N1C=CC=CC=1>[F:1][C:2]1[CH:11]=[C:6]2[C:5]([C:12](=[O:18])[C:13]([S:14]([CH3:17])(=[O:16])=[O:15])=[CH:8][N:7]2[CH3:10])=[CH:4][CH:3]=1

Inputs

Step One
Name
5'-fluoro-N-methyl-2'-methylsulphonylacetylformanilide
Quantity
0.85 g
Type
reactant
Smiles
FC=1C=CC(=C(N(C=O)C)C1)C(CS(=O)(=O)C)=O
Step Two
Name
Quantity
180 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
85 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid collected by filtration
CUSTOM
Type
CUSTOM
Details
was dried at 50° in vacuo

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
FC1=CC=C2C(C(=CN(C2=C1)C)S(=O)(=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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